2-({[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C26H20FN3O4 and a molecular weight of 457.5 g/mol This compound features a unique structure that includes two isoindole-1,3(2H)-dione moieties connected by a fluorophenethylamine linker
Preparation Methods
The synthesis of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]methyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenethylamine moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments .
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl
Properties
Molecular Formula |
C26H20FN3O4 |
---|---|
Molecular Weight |
457.5g/mol |
IUPAC Name |
2-[[(1,3-dioxoisoindol-2-yl)methyl-[2-(4-fluorophenyl)ethyl]amino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H20FN3O4/c27-18-11-9-17(10-12-18)13-14-28(15-29-23(31)19-5-1-2-6-20(19)24(29)32)16-30-25(33)21-7-3-4-8-22(21)26(30)34/h1-12H,13-16H2 |
InChI Key |
WZVNIUUXWAOAMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(CCC3=CC=C(C=C3)F)CN4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(CCC3=CC=C(C=C3)F)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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